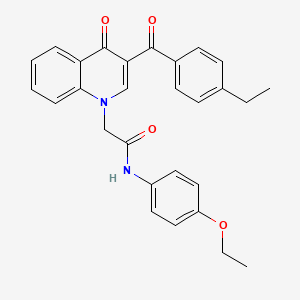![molecular formula C14H12Cl2N4 B2914551 6-(2,6-Dichlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 477890-41-8](/img/structure/B2914551.png)
6-(2,6-Dichlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-(2,6-Dichlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine” is a derivative of [1,2,4]Triazolo[1,5-a]pyrimidine, which is an important heterocyclic scaffold known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .
科学的研究の応用
Cancer Research
Triazolopyrimidine derivatives have been identified as potential CDK2 inhibitors , which are valuable in cancer treatment targeting tumor cells selectively . These compounds have shown significant inhibitory activity against various cancer cell lines, making them promising candidates for further investigation in oncology.
Antimicrobial Activity
The triazolopyrimidine scaffold has been associated with antimicrobial properties . Studies have synthesized and evaluated various derivatives for their potential to act against a range of microbial pathogens, indicating their usefulness in developing new antimicrobial agents .
Antifungal Applications
In agriculture, triazolopyrimidine derivatives have been explored for their antifungal activities . They have shown effectiveness against crop diseases caused by fungi, which is crucial for food security and economic development .
Neurological Disorders
Research has indicated that triazolopyrimidine compounds can function as phosphodiesterase 2A (PDE2A) inhibitors . This is relevant in the context of neurological disorders, as PDE2A plays a role in cognitive processes, and its inhibition could be beneficial for treating diseases like Alzheimer’s.
Biochemical Research
In biochemistry, triazolopyrimidine derivatives have been used to study protein interactions and enzyme inhibition . They serve as probes in photoaffinity labeling studies to investigate the binding sites and interactions within biological molecules .
Analytical Chemistry
These compounds are also valuable in analytical chemistry for their role in structure-guided design . High-throughput screening and X-ray crystallography have utilized triazolopyrimidine derivatives to identify substructural components and understand molecular interactions .
作用機序
Target of Action
The primary target of 6-(2,6-Dichlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with its target, CDK2, by inhibiting its enzymatic activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . This results in the inhibition of cell proliferation, which is particularly beneficial in the context of cancer treatment .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for the phosphorylation of key components for cell proliferation . Therefore, the inhibition of CDK2 can lead to the arrest of the cell cycle, preventing the proliferation of cancer cells .
Pharmacokinetics
These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of this compound is the significant inhibition of the growth of examined cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
特性
IUPAC Name |
6-[(2,6-dichlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4/c1-8-10(6-11-12(15)4-3-5-13(11)16)9(2)20-14(19-8)17-7-18-20/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGZJTRAUOGKGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC=NN12)C)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,6-Dichlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2914470.png)
![1-[(4-fluorophenyl)methoxy]-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2914472.png)
![N-[(E)-3-Methylsulfonylprop-2-enyl]-2-oxo-3,4-dihydro-1H-quinoline-7-carboxamide](/img/structure/B2914473.png)

![Methyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2914477.png)





![1-(4-Chlorophenyl)-2-[[5-[2-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2914487.png)
![8-(2-(butylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2914488.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2914489.png)
![1-Chloro-2-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B2914490.png)